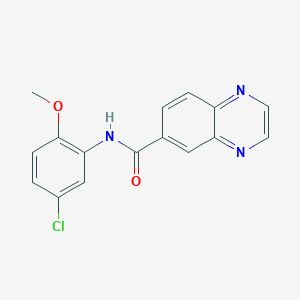

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide, also known as GW-501516, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. GW-501516 is a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it activates a protein that regulates gene expression.

Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

Research has indicated that derivatives of quinoxaline, such as quinoxaline-2-carboxylate 1,4-dioxide derivatives, have been synthesized and evaluated for their in vitro antituberculosis activity. The presence of substituents like chloro, methyl, or methoxy groups on the quinoxaline nucleus significantly affects the antituberculosis activity, with certain derivatives showing promising results against Mycobacterium tuberculosis, including drug-resistant strains (A. Jaso, B. Zarranz, I. Aldana, & A. Monge, 2005).

Antibacterial and Antifungal Activities

New series of quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Notably, compounds such as 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide demonstrated significant efficacy against pathogens like Aspergillus fumigatus and Streptococcus pneumonia (D. Soliman, 2013).

Serotonin Type-3 (5-HT3) Receptor Antagonists

Quinoxalin-2-carboxamides have been designed and synthesized as serotonin type-3 (5-HT3) receptor antagonists, showing potential for the management of conditions mediated by this receptor. The research highlighted the pharmacophoric requirements for 5-HT3 receptor antagonism and identified potent compounds within this series (R. Mahesh, Thangaraj Devadoss, D. Pandey, & S. Yadav, 2011).

Carbonic Anhydrase Inhibitors

A novel series of quinoxaline derivatives was synthesized and assayed for inhibitory activity against carbonic anhydrase isoforms. These derivatives exhibited significant inhibition of several isoforms, suggesting their potential as leads for the development of new inhibitors for therapeutic applications (Pavitra S Thacker, Pirpasha Shaikh, A. Angeli, M. Arifuddin, & C. Supuran, 2019).

Polymerization and Material Science

Research into the polymerization of specific quinoxaline derivatives has led to the development of novel polyamides with potential applications in material science. These polymers have shown excellent thermal stability, suggesting their utility in high-temperature applications (Jong‐Beom Baek, J. Ferguson, & Loon-Seng Tan, 2003).

Wirkmechanismus

Target of Action

Quinoxaline derivatives have been known to interact with a variety of targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are generally known for their diverse pharmacological properties .

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways depending on their specific structure and functional groups .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities .

Action Environment

The stability and efficacy of quinoxaline derivatives can be influenced by various factors, including the presence of other compounds, pH, temperature, and light .

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-22-15-5-3-11(17)9-14(15)20-16(21)10-2-4-12-13(8-10)19-7-6-18-12/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPMAIUDRVKEGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2688752.png)

![N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2688764.png)

![2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride](/img/structure/B2688765.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2688768.png)

![6-Nitro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2688770.png)

![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine](/img/structure/B2688771.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2688772.png)

![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2688775.png)